N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide
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Overview
Description
AP14145 is a allosteric sk channel modulator
Scientific Research Applications
Analytical Methods and Chemical Properties
This compound, related to the antihistamine Bilastine, has been the focus of various studies exploring its chemical properties, pharmacokinetics, pharmacodynamics, and analytical methods for estimation. Bilastine has demonstrated a potent binding affinity to the H1 receptor, leading to a longer duration of action. Analytical and bioanalytical methods have been developed to quantify Bilastine in various sample matrices and pharmaceutical products, emphasizing the need for novel, effective, and safe analytical methodologies for routine quality control analysis, bioavailability, and bioequivalence studies (Sharma et al., 2021).
Environmental Degradation and Biotoxicity
Advanced Oxidation Processes (AOPs) have been used to treat environmental contaminants like acetaminophen, leading to various kinetics, mechanisms, and by-products. A comprehensive review has been conducted on the by-products of acetaminophen degradation by AOPs, their biotoxicity, and proposed degradation pathways. The study also utilized the Fukui function for predicting the most reactive sites in the acetaminophen molecule, providing insights into the environmental impact and degradation behavior of related compounds (Qutob et al., 2022).
Therapeutic Applications and Mechanisms
The compound has been linked to therapeutic applications in the treatment of insomnia, as seen in Zaleplon (N-[3-(3-cyanopyrazolo[1,5-a] pyrimidin-7-yl) phenyl] -N-ethyl acetamide). Zaleplon is recognized for its hypnotic effects and its ability to interact with benzodiazepine receptors, indicating potential therapeutic mechanisms of action. Studies have explored its pharmacokinetics, metabolism, and clinical efficacy, contributing to the understanding of its therapeutic potential and its mechanism of action (Heydorn, 2000).
properties
CAS RN |
1446770-54-2 |
---|---|
Product Name |
N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide |
Molecular Formula |
C18H17F3N4O |
Molecular Weight |
362.3562 |
IUPAC Name |
(R)-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide |
InChI |
InChI=1S/C18H17F3N4O/c1-10(12-5-3-6-13(9-12)18(19,20)21)22-17-24-15-8-4-7-14(16(15)25-17)23-11(2)26/h3-10H,1-2H3,(H,23,26)(H2,22,24,25)/t10-/m1/s1 |
InChI Key |
NLXYWXWZVMFJQS-SNVBAGLBSA-N |
SMILES |
CC(NC1=C2C(NC(N[C@@H](C3=CC=CC(C(F)(F)F)=C3)C)=N2)=CC=C1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AP14145; AP 14145; AP-14145 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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